

# 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

## molecular weight and formula

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### Compound of Interest

Compound Name:	4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
Cat. No.:	B1372133

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An In-depth Technical Guide to **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene**: A Key Building Block in Modern Drug Discovery

## Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing effective therapeutic agents. **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** has emerged as a highly versatile and valuable intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its critical applications, particularly as a foundational component in the synthesis of complex pharmaceuticals and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

## Core Physicochemical Properties and Structural Analysis

**4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** is a polysubstituted aromatic compound whose utility is derived from the unique interplay of its three distinct functional groups. The molecular formula for this compound is C<sub>7</sub>H<sub>6</sub>BrF<sub>1</sub>O<sub>2</sub>S, and it has a molecular weight of approximately 253.1 g/mol .[\[1\]](#)[\[2\]](#)

The key to its reactivity lies in its electronic and steric profile:

- The Methylsulfonyl Group (-SO<sub>2</sub>CH<sub>3</sub>): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The sulfonyl moiety can also serve as a hydrogen bond acceptor, potentially influencing the solubility and biological interactions of derivative compounds.<sup>[2]</sup>
- The Bromine Atom (-Br): The carbon-bromine bond is a key reactive site, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.<sup>[2][3]</sup>
- The Fluorine Atom (-F): The presence of fluorine ortho to the sulfonyl group further enhances the ring's electron-deficient nature, making it more susceptible to SNAr. In drug design, fluorine is often incorporated to improve metabolic stability, enhance binding affinity, and modulate pKa and lipophilicity.

This specific arrangement of substituents provides chemists with orthogonal reactive handles that can be addressed selectively to build molecular complexity.

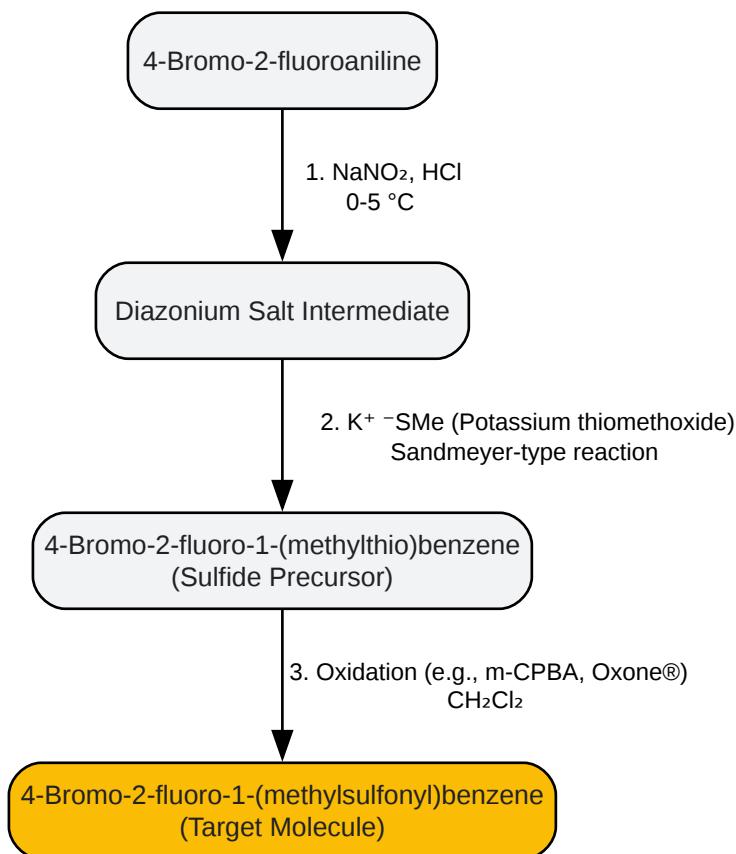
## Summary of Properties

Property	Value	Source(s)
IUPAC Name	4-bromo-2-fluoro-1-(methylsulfonyl)benzene	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	648904-84-1	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	253.1 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[4]</a>
Primary Application	Protein Degrader Building Block, Synthetic Intermediate	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Conditions	Room Temperature; for long-term stability, sealed in a dry environment at 2-8°C is recommended.	<a href="#">[1]</a> <a href="#">[4]</a>

## Strategic Synthesis Pathway

The synthesis of **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** is not typically a one-step process. A logical and efficient retrosynthetic approach, grounded in well-established organic transformations, is required. The most common strategy involves the oxidation of a corresponding sulfide precursor, which itself can be synthesized from commercially available materials.

The causality behind this multi-step approach is rooted in achieving high regioselectivity and yield. Direct sulfonation or halogenation of a disubstituted benzene would likely lead to a mixture of isomers that are difficult to separate.[\[5\]](#) Building the molecule sequentially provides precise control over the substitution pattern.

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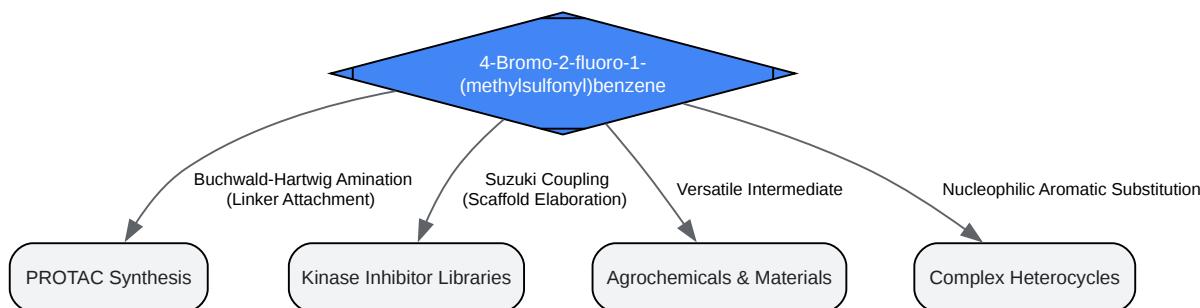
Caption: Proposed synthetic workflow for **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene**.

## Applications in Drug Discovery and Chemical Biology

The unique trifunctional nature of this molecule makes it a powerful building block for a variety of high-value compounds.<sup>[6]</sup>

- Protein Degradation (PROTACs): The compound is explicitly listed as a "Protein Degrader Building Block".<sup>[1]</sup> In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), molecules require distinct fragments: one to bind the target protein and another to bind an E3 ligase, connected by a linker. This reagent is ideal for constructing the "warhead" portion that binds to the target protein, often a kinase, where the sulfonyl group can form critical hydrogen bonds. The bromine atom serves as the attachment point for the linker.

- Palladium-Catalyzed Cross-Coupling: As a cornerstone of synthetic utility, the C-Br bond allows for extensive derivatization.[2][3]
  - Suzuki Coupling: To form C-C bonds with boronic acids/esters.
  - Buchwald-Hartwig Amination: To form C-N bonds with amines.
  - Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
- Scaffold for Kinase Inhibitors: The substituted phenylsulfone motif is prevalent in many kinase inhibitors. The sulfone acts as a bioisostere for other functional groups and participates in key interactions within the ATP-binding pocket of kinases. This reagent provides a direct entry point for creating libraries of potential inhibitors for screening.[2]



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Caption: Versatility of **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** as a synthetic hub.

## Experimental Protocol: Synthesis via Sulfide Oxidation

This protocol details the final, critical step in the proposed synthesis: the oxidation of the sulfide precursor. This step is chosen for its typically high conversion and clean reaction profile.

Objective: To synthesize **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** from 4-Bromo-2-fluoro-1-(methylthio)benzene.

### Reagents and Materials:

- 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, ice bath

### Step-by-Step Methodology:

- Reaction Setup: Dissolve 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: The oxidation is exothermic; cooling prevents over-oxidation and potential side reactions.
- Reagent Addition: Add m-CPBA (2.2 eq) to the cooled solution portion-wise over 20-30 minutes. Causality: Portion-wise addition helps maintain temperature control. Using a slight excess ensures complete conversion of the starting material and the intermediate sulfoxide.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated sodium thiosulfate solution to quench the excess peroxide, followed by saturated

sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.

- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution (2x), water (1x), and brine (1x). Causality: This washing sequence removes all acidic byproducts and residual salts, ensuring the purity of the crude product.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

## Safety, Handling, and Storage

- Handling: As with all halogenated aromatic compounds, **4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: The compound is stable at room temperature.<sup>[1]</sup> For long-term storage and to maintain high purity, it is best stored in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C.<sup>[4]</sup>

## Conclusion

**4-Bromo-2-fluoro-1-(methylsulfonyl)benzene** is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites allow for predictable and selective transformations, providing a reliable pathway to complex molecular architectures. Its proven utility as a building block for kinase inhibitors and next-generation therapeutics like PROTACs underscores its importance and ensures its continued relevance in the field of drug discovery and development.

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## References

- 1. calpaclab.com [calpaclab.com]
- 2. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene | 914636-38-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | lookchem [lookchem.com]
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